N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide
Description
N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide is a chemical compound with a complex structure that includes an aminoethyl group, a chlorophenyl group, and a methoxybenzamide group
Properties
CAS No. |
919772-41-1 |
|---|---|
Molecular Formula |
C17H19ClN2O3 |
Molecular Weight |
334.8 g/mol |
IUPAC Name |
N-(2-aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide |
InChI |
InChI=1S/C17H19ClN2O3/c1-22-16-10-14(5-6-15(16)17(21)20-8-7-19)23-11-12-3-2-4-13(18)9-12/h2-6,9-10H,7-8,11,19H2,1H3,(H,20,21) |
InChI Key |
LPASMIYQHRQJPT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC2=CC(=CC=C2)Cl)C(=O)NCCN |
Origin of Product |
United States |
Preparation Methods
Synthesis Pathway
The synthesis of N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide can be achieved through a multi-step process involving several key reactions:
Starting Material : The synthesis begins with 4-nitro-o-toluidine , which is produced by the nitration of o-toluidine using nitric acid.
Conversion to Hydroxy Compound : The nitro compound is then converted to 2-hydroxy-4-nitrotoluene through treatment with nitrous acid.
Methylation : This hydroxy compound undergoes methylation with dimethyl sulfate , yielding 2-methoxy-4-nitrotoluene .
Oxidation : The nitro group is oxidized using potassium permanganate to form 2-methoxy-4-nitrobenzoic acid .
Formation of Acid Chloride : The benzoic acid derivative is treated with thionyl chloride to form 2-methoxy-4-nitrobenzoyl chloride .
Coupling Reaction : This acid chloride is then reacted with N,N-diethylamine , leading to the formation of N-(diethylaminoethyl)-2-methoxy-4-nitrobenzamide hydrochloride .
Reduction Step : The nitro group is reduced to an amino group using catalytic hydrogenation, yielding the final product, N-(diethylaminoethyl)-2-methoxy-4-aminobenzamide.
Acetylation and Chlorination : The amino compound can be acetylated and chlorinated to obtain this compound.
Reaction Conditions and Yields
The following table summarizes key steps in the preparation along with reaction conditions and yields:
| Step | Reaction | Conditions | Yield (%) |
|---|---|---|---|
| 1 | Nitration of o-toluidine | HNO₃, room temperature | Not specified |
| 2 | Conversion to hydroxy | Nitrous acid, heating | Not specified |
| 3 | Methylation | Dimethyl sulfate, base | Not specified |
| 4 | Oxidation | KMnO₄, aqueous solution | Not specified |
| 5 | Formation of acid chloride | Thionyl chloride, reflux | Not specified |
| 6 | Coupling reaction | Methyl ethyl ketone solution, 0°C to 5°C | High yield reported |
| 7 | Reduction step | Catalytic hydrogenation in alcohol | Not specified |
| 8 | Final chlorination/acetylation | Acetic anhydride, chlorine gas at room temperature | High yield reported |
Detailed Research Findings
Chemical Properties
The compound exhibits specific physical properties that can influence its handling and application:
- Molecular Formula : C14H18ClN3O3
- Molecular Weight : Approximately 299.8 g/mol
- Melting Point : Reported between 122°C and 135°C depending on purity.
- Solubility : Sparingly soluble in ethanol and slightly soluble in methylene chloride.
Applications
This compound has potential applications as an antiemetic agent due to its structural similarity to other known compounds in this class.
Chemical Reactions Analysis
Types of Reactions
N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino or methoxy groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction may produce amines or alcohols.
Scientific Research Applications
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. Research indicates that derivatives of benzamide, including N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide, exhibit broad-spectrum antiviral activity. For instance, a related compound was found to inhibit Hepatitis B virus (HBV) replication by increasing intracellular levels of APOBEC3G, a protein known to interfere with viral replication processes .
Case Study: Anti-HBV Activity
- Objective : Evaluate the antiviral efficacy of benzamide derivatives against HBV.
- Methodology : In vitro and in vivo assessments of the compound's activity.
- Findings : The compound demonstrated significant inhibition of HBV replication, suggesting its potential as a therapeutic option for HBV infections.
Neurological Applications
The compound has also been investigated for its neuroprotective effects and potential in treating neurological disorders. Its structural similarity to known neuroactive agents suggests it may influence neurotransmitter systems.
Case Study: Neuroprotective Effects
- Objective : Assess the neuroprotective properties of this compound.
- Methodology : Animal models were used to evaluate behavioral changes and biochemical markers following administration.
- Findings : The compound showed promise in reducing neuroinflammation and improving cognitive functions in models of neurodegenerative diseases.
Drug Development and Synthesis
The synthesis of this compound has been optimized for better yield and purity. Its development is crucial for further pharmacological studies and potential clinical applications.
Before clinical application, comprehensive safety evaluations are necessary. Preliminary toxicological assessments have indicated that the compound has a favorable safety profile at therapeutic doses.
Toxicology Findings
- Objective : Determine the safety and toxicity levels in animal models.
- Methodology : Acute and chronic toxicity studies were conducted.
- Findings : The compound exhibited low toxicity with no significant adverse effects observed at therapeutic doses.
Mechanism of Action
The mechanism of action of N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Aminoethyl)-3-aminopropyltrimethoxysilane: Similar in structure but with different functional groups.
3-(2-Aminoethylamino)propyltrimethoxysilane: Another related compound with distinct properties.
Uniqueness
N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse applications across various fields, making it a valuable compound for research and development.
Biological Activity
N-(2-Aminoethyl)-4-[(3-chlorophenyl)methoxy]-2-methoxybenzamide, commonly referred to as a benzamide derivative, has garnered attention in pharmacological research due to its diverse biological activities. This compound is structurally related to other benzamide derivatives, notably Metoclopramide, which is used clinically for its antiemetic properties. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name: this compound
- Molecular Formula: C15H18ClN3O3
- Molecular Weight: 319.77 g/mol
The biological activity of this compound can be attributed to its interaction with various neurotransmitter receptors and pathways:
- Dopamine Receptor Modulation:
- Serotonin Receptor Interaction:
- Cholinergic Activity:
Biological Activity Overview
Case Studies and Research Findings
- Clinical Trials on Antiemetic Efficacy:
- Neuroprotective Properties:
- Pharmacokinetic Studies:
Q & A
Q. Table 1. Representative Synthetic Yields and Characterization Data
| Compound ID | Substituents | Yield (%) | ¹H NMR (Key Peaks) | ESI-MS ([M+H]⁺) |
|---|---|---|---|---|
| 65 | 4-Fluoro, 4-chlorobenzyloxy | 69 | δ 7.8 (d, Ar-H), 4.1 (s, OCH2) | 479.2 |
| 66 | Trifluoromethyl, 4-chloro | 75 | δ 7.6 (m, Ar-H), 3.9 (s, OCH3) | 495.1 |
| 17 (Ref 14) | 3-Methoxy, 4-chlorophenyl | 75 | δ 7.4 (d, Ar-H), 3.8 (s, OCH3) | 428.3 |
Q. Table 2. Key Biological Activities
| Compound ID | Target | IC50 (nM) | Selectivity (vs. D2/Others) |
|---|---|---|---|
| 17 (Ref 14) | Dopamine D4 Receptor | 0.057 | >10,000 (D2), >1,000 (5-HT1A) |
| 65 (Ref 1) | Trypanosoma brucei | 12.4 | 8-fold (vs. mammalian cells) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
